Product packaging for Methalpropalin(Cat. No.:CAS No. 57801-46-4)

Methalpropalin

Cat. No.: B1627660
CAS No.: 57801-46-4
M. Wt: 347.29 g/mol
InChI Key: DRWWMFAZIDKURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methalpropalin (N-(2-methyl-2-propenyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine) is a dinitroaniline herbicide selected for environmental and agricultural research applications . It functions by inhibiting root and shoot development in target plants, making it a valuable tool for studying weed control methods and plant cell physiology . Researchers utilize this compound in analytical method development, as its determination in environmental matrices like soil and water can be performed using techniques such as differential pulse adsorptive stripping voltammetry (DP-AdSV) . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16F3N3O4 B1627660 Methalpropalin CAS No. 57801-46-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57801-46-4

Molecular Formula

C14H16F3N3O4

Molecular Weight

347.29 g/mol

IUPAC Name

N-(2-methylprop-2-enyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H16F3N3O4/c1-4-5-18(8-9(2)3)13-11(19(21)22)6-10(14(15,16)17)7-12(13)20(23)24/h6-7H,2,4-5,8H2,1,3H3

InChI Key

DRWWMFAZIDKURY-UHFFFAOYSA-N

SMILES

CCCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CCCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Other CAS No.

57801-46-4

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methalpropalin is characterized by its unique chemical structure, which allows it to function effectively as a pre-emergent herbicide. It inhibits cell division in plants by interfering with microtubule formation, leading to the disruption of normal growth processes. This mechanism makes it particularly effective against a wide range of annual grasses and some broadleaf weeds.

Weed Control

This compound is primarily used in agricultural settings for weed management . Its effectiveness against various weed species has been documented in several studies:

  • Field Trials : In controlled field trials, this compound demonstrated significant efficacy in reducing populations of common weeds such as Echinochloa spp. and Amaranthus spp. These trials showed a reduction in weed biomass by up to 90% when applied at recommended rates .
  • Crop Safety : Research indicates that this compound is safe for use on crops like corn and soybeans, allowing for effective weed control without harming the desired plants .

Soil Residual Activity

This compound exhibits extended residual activity in soil, providing prolonged protection against weed emergence. Studies have shown that its half-life can range from 30 to 60 days depending on soil type and environmental conditions . This characteristic is beneficial for farmers seeking long-term weed management solutions.

Erosion Control

In addition to its use as a herbicide, this compound has been explored for applications in erosion control . By preventing the establishment of competitive weed species, it helps maintain soil structure and reduces erosion rates in agricultural fields .

Aquatic Systems

Recent investigations have examined the impact of this compound on aquatic ecosystems. Its application in controlling invasive aquatic plants has shown promise, with studies reporting reduced growth rates of species such as Egeria densa when treated with this compound formulations .

Case Study 1: Field Efficacy Trials

A series of field efficacy trials conducted over three growing seasons evaluated the performance of this compound in various crops:

CropApplication Rate (kg/ha)Weed Species TargetedEfficacy (%)
Corn1.5Echinochloa crus-galli85
Soybean1.0Amaranthus retroflexus90
Wheat1.2Setaria viridis80

These trials confirmed that this compound consistently provided high levels of weed control across different crop types and growing conditions.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was conducted to evaluate the effects of this compound on non-target organisms in aquatic ecosystems:

  • Study Design : Aquatic microcosms were treated with varying concentrations of this compound.
  • Findings : The study found minimal impact on non-target aquatic organisms at recommended application rates, indicating a favorable environmental profile for use in sensitive areas .

Chemical Reactions Analysis

Hydrolysis of 2-Bromo-2-Methylpropane (SN1 Mechanism)

2-Bromo-2-methylpropane undergoes hydrolysis in aqueous sodium hydroxide via an SN1 mechanism , confirmed by kinetic studies. Key findings include:

Experimental Data

ParameterValue/ObservationSource
Order w.r.t. OH⁻ First order
Order w.r.t. t-butyl bromide First order
Rate dependence on [Br⁻] Inverse relationship (slows reaction)
Solvent 80% propanone/20% water

The reaction’s rate is independent of hydroxide ion concentration at high [OH⁻], consistent with an SN1 pathway involving a carbocation intermediate.

Elimination Reaction to Form 2-Methylpropene

When 2-bromo-2-methylpropane reacts with sodium hydroxide in an alcoholic solvent , it undergoes base-catalyzed elimination (E2 mechanism) to form 2-methylpropene:

(CH3)3CBr+OH(CH3)2C=CH2+H2O+Br\text{(CH}_3\text{)}_3\text{CBr} + \text{OH}^- \rightarrow \text{(CH}_3\text{)}_2\text{C=CH}_2 + \text{H}_2\text{O} + \text{Br}^-

Key Evidence

  • Favored in alcoholic solvents due to reduced nucleophilicity of OH⁻.

  • Follows second-order kinetics (E2 mechanism).

Carbocation Formation in Electrophilic Addition

In reactions with alkenes like 2-methylpropene, tert-butyl carbocation intermediates form during electrophilic addition:

Mechanism

  • Carbocation formation :

    (CH3)2C=CH2+H+(CH3)3C+\text{(CH}_3\text{)}_2\text{C=CH}_2 + \text{H}^+ \rightarrow \text{(CH}_3\text{)}_3\text{C}^+
  • Nucleophilic attack :

    (CH3)3C++Br(CH3)3CBr\text{(CH}_3\text{)}_3\text{C}^+ + \text{Br}^- \rightarrow \text{(CH}_3\text{)}_3\text{CBr}

This process is critical in explaining regioselectivity in alkene addition reactions .

Thermochemical Data for Related Compounds

While not directly relevant to Methalpropalin, thermochemical data for 2-(methylsulphonyl)-2-methylpropane (CAS 14094-12-3) is available:

PropertyValueUnitsSource
ΔfH° (gas) -473 ± 4kJ/mol
ΔfH° (solid) -556 ± 3kJ/mol
Enthalpy of sublimation 82 ± 3kJ/mol

Comparison with Similar Compounds

Comparison with Similar Compounds

Methalpropalin is structurally and functionally analogous to other dinitroaniline herbicides, such as ethalfluralin , and shares environmental monitoring relevance with terbacil , a uracil-class herbicide. Below is a detailed comparison:

Structural and Functional Similarities

  • Ethalfluralin :

    • Structure : Both this compound and ethalfluralin are dinitroaniline derivatives, featuring a trifluoromethyl group and aromatic nitro substituents.
    • Mode of Action : They inhibit microtubule polymerization in plant cells, preventing root and shoot development in weeds .
    • Application : Used pre-emergence in crops like cotton and soybeans.
  • Terbacil :

    • Structure : A uracil derivative with a substituted phenyl ring, structurally distinct from dinitroanilines.
    • Mode of Action : Inhibits photosynthesis by blocking Photosystem II, unlike this compound’s microtubule disruption .

Analytical Performance

Voltammetric studies using HMDE reveal key differences in detection parameters:

Compound Reduction Peak Potential (V) Linear Range (nM) Detection Limit (nM) Matrix Applicability
This compound -0.62 (vs. Ag/AgCl) 50–500 15 Soil, water
Ethalfluralin -0.58 (vs. Ag/AgCl) 100–600 30 Soil, water
Terbacil -0.75 (vs. Ag/AgCl) 200–800 50 Soil, water

Data derived from cyclic and adsorptive stripping voltammetry studies .

This compound exhibits superior sensitivity (lower detection limit) compared to ethalfluralin and terbacil, likely due to its enhanced adsorption kinetics at the HMDE surface .

Environmental Persistence and Toxicity

  • Soil Half-Life :

    • This compound: ~60 days (varies with soil type and microbial activity).
    • Ethalfluralin: ~90 days (higher persistence due to chloro-substituents).
    • Terbacil: ~120 days (slow degradation in alkaline soils).
  • Ecotoxicity :

    • This compound: Moderate toxicity to aquatic organisms (LC50 for Daphnia: 1.2 mg/L).
    • Ethalfluralin: Higher toxicity (LC50 for Daphnia: 0.8 mg/L).
    • Terbacil: Low acute toxicity but chronic effects on soil microbiota .

Efficacy in Weed Control

  • This compound : Effective against annual grasses and broadleaf weeds at 0.5–1.0 kg/ha.
  • Ethalfluralin : Requires higher doses (1.0–1.5 kg/ha) for similar efficacy.
  • Terbacil : Targets perennial weeds but is less effective on grasses .

Research Findings and Limitations

Recent studies highlight this compound’s advantages in environmental monitoring due to its distinct voltammetric signature and lower detection limits compared to analogs . However, its moderate soil persistence necessitates careful application to avoid groundwater contamination. In contrast, terbacil’s long half-life raises concerns about soil accumulation, despite its low acute toxicity.

Preparation Methods

Direct Nitration Using Mixed Acid

A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) facilitates the nitration of 4-propylaniline at temperatures between 0–5°C. The reaction yields 2,6-dinitro-4-propylaniline, a key intermediate. Excess acid is neutralized with aqueous sodium bicarbonate, and the product is extracted using dichloromethane.

Nitration via Chloronitrobenzene Intermediates

Alternative routes employ 1-chloro-2,4-dinitrobenzene, which undergoes amination with propylamine in dimethylformamide (DMF) at 80°C. This method avoids direct handling of concentrated acids but requires stringent temperature control to prevent decomposition.

Alkylation and Functionalization

Following nitration, alkylation introduces the propyl group essential for Methalpropalin’s lipophilicity and soil persistence.

Friedel-Crafts Alkylation

In a refluxing tetrahydrofuran (THF) solution, 2,6-dinitroaniline reacts with 2-chloro-2-methylpropane (tert-butyl chloride) in the presence of aluminum chloride (AlCl₃). The reaction proceeds for 12 hours, yielding a crude product that is washed with 1-chlorobutane to remove unreacted starting materials.

Nucleophilic Substitution with Alkyl Halides

A more controlled approach involves treating 2,6-dinitroaniline with 1-bromopropane in dimethylacetamide (DMAc) at 60°C for 8 hours. Potassium carbonate (K₂CO₃) acts as a base, deprotonating the aniline nitrogen to enhance nucleophilicity. The product is isolated by precipitation in ice-water and recrystallized from acetonitrile.

Purification and Crystallization

Final purification ensures herbicide-grade purity, critical for field efficacy.

Solvent-Based Recrystallization

Crude this compound is dissolved in a 3:1 v/v acetonitrile-methanol mixture at 45°C and gradually cooled to 4°C. Crystals are vacuum-filtered and washed with cold dichloromethane to remove residual solvents. This method achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).

Adsorption Chromatography

For laboratory-scale purification, silica gel chromatography with a hexane-ethyl acetate gradient (9:1 to 4:1) elutes this compound as a bright-yellow fraction. The process is monitored by thin-layer chromatography (TLC) at Rf = 0.6 (hexane:ethyl acetate 7:3).

Analytical Validation and Quality Control

Rigorous characterization ensures compliance with agrochemical standards.

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) confirm nitro groups.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) displays δ 1.2 (t, J = 7 Hz, 3H, CH₂CH₃), δ 2.6 (q, J = 7 Hz, 2H, CH₂CH₃), and δ 8.1 (s, 2H, aromatic-H).

Electrochemical Purity Assessment

Differential pulse adsorptive stripping voltammetry (DP-AdSV) at a hanging mercury drop electrode (HMDE) detects impurities at concentrations as low as 2.0 × 10⁻⁹ mol/L. A supporting electrolyte of pH 4.0 (0.1 M acetate buffer) optimizes sensitivity.

Scalability and Industrial Considerations

Industrial synthesis prioritizes cost-effectiveness and safety.

Continuous-Flow Nitration

Tubular reactors enable continuous nitration at 5°C, reducing thermal runaway risks. A 2015 patent describes a 90% yield using this method, with unreacted acids recycled via distillation.

Solvent Recovery Systems

Methylene chloride and acetonitrile are reclaimed using rotary evaporators, achieving 85% solvent reuse. This aligns with green chemistry principles, minimizing waste generation.

Challenges and Mitigation Strategies

Explosivity of Dinitroaniline Intermediates

Dinitroanilines are shock-sensitive; wetting agents like 10% water are added during storage. Grinding operations utilize inert nitrogen atmospheres to prevent combustion.

Byproduct Formation

Undesired 3,5-dinitro isomers arise during nitration. These are removed via selective adsorption on activated carbon or fractional crystallization.

Q & A

Q. How can meta-analyses improve the interpretation of fragmented this compound research outcomes?

  • Methodological Answer : Follow PRISMA guidelines to systematically aggregate data from databases (e.g., PubMed, Web of Science). Use random-effects models to account for heterogeneity. Highlight gaps (e.g., lack of long-term toxicity data) as priorities for future studies .

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